Sulfuric acid, neodymium(3+) salt, hydrate (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

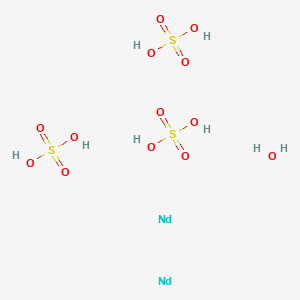

Sulfuric acid, neodymium(3+) salt, hydrate (9CI) is a useful research compound. Its molecular formula is H8Nd2O13S3 and its molecular weight is 600.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfuric acid, neodymium(3+) salt, hydrate (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfuric acid, neodymium(3+) salt, hydrate (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sulfuric acid, neodymium(3+) salt, hydrate (9CI), commonly referred to as neodymium sulfate hydrate, is a compound formed from the rare-earth metal neodymium and sulfuric acid. Understanding its biological activity is essential for its applications in various fields such as materials science, biochemistry, and environmental studies. This article explores the biological interactions and implications of this compound, supported by data tables and relevant case studies.

Neodymium(III) sulfate has the chemical formula Nd2(SO4)3⋅xH2O, where x represents the number of water molecules in the hydrate form. It is known for its moderate solubility in water and acidic solutions, which plays a significant role in its biological interactions. The compound exhibits retrograde solubility, meaning its solubility decreases with increasing temperature .

| Property | Value |

|---|---|

| Chemical Formula | Nd2(SO4)3⋅xH2O |

| Solubility | Moderate in water and acids |

| Melting Point | Decomposes at 40 °C |

| Boiling Point | Decomposes at 145 °C |

| Density | Not specified |

Biological Activity

The biological activity of neodymium(III) sulfate hydrate can be categorized into several key areas:

1. Toxicological Studies

Research has indicated that neodymium compounds can exhibit varying degrees of toxicity. A study on rare-earth elements revealed that neodymium salts may have cytotoxic effects on certain cell lines, potentially due to their ability to generate reactive oxygen species (ROS) which can lead to oxidative stress .

2. Environmental Impact

Neodymium sulfate's solubility in water makes it a candidate for environmental monitoring. Its presence in aquatic systems can affect local ecosystems, particularly through bioaccumulation in aquatic organisms. Studies have shown that neodymium can accumulate in fish tissues, leading to potential ecological risks .

3. Applications in Biomedicine

Neodymium compounds are being explored for their potential applications in biomedicine, particularly in targeted drug delivery systems and as contrast agents in imaging techniques. The unique optical properties of neodymium make it suitable for use in lasers employed in medical procedures .

Case Studies

Several case studies highlight the biological implications of neodymium sulfate:

-

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of neodymium compounds on human lung epithelial cells. Results indicated significant cell death at higher concentrations, correlating with increased ROS production . -

Case Study 2: Bioaccumulation in Aquatic Organisms

Research conducted on freshwater fish showed that exposure to neodymium sulfate resulted in bioaccumulation within tissues, raising concerns about long-term ecological effects and food chain implications .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Neodymium(III) sulfate hydrate is utilized as a catalyst in various chemical reactions. Its catalytic properties are particularly significant in:

- Organic Synthesis : It facilitates reactions by providing neodymium ions that can stabilize transition states or intermediates.

- Biochemical Research : Used as a reagent in biochemical assays and reactions due to its ability to interact with organic molecules effectively .

Glass Production

One of the primary applications of neodymium(III) sulfate hydrate is in the glass industry:

- Coloring Agent : Neodymium compounds are known for their ability to impart a distinctive color to glass. The compound is used to produce decolorized glass and specialized glasses such as those used for welder goggles .

- Optical Properties : The unique optical properties of neodymium allow for the creation of glass that can filter specific wavelengths of light, making it valuable in various optical applications .

Electronics and Dielectrics

Neodymium(III) sulfate hydrate plays a role in electronics:

- Capacitors : It is employed in the production of capacitors due to its dielectric properties. The compound contributes to the performance and efficiency of electronic components .

- Solar Cells and Fuel Cells : Neodymium ions can be incorporated into materials used for solar cells and fuel cells, enhancing their efficiency through improved charge transport properties .

Nanomaterials and Nanoscale Applications

The compound is also involved in the synthesis of nanomaterials:

- Nanoparticles : Neodymium(III) sulfate can be used to prepare neodymium oxide nanoparticles, which have applications in catalysis, optics, and electronics .

- Nanoscale Materials for Research : Researchers utilize neodymium salts in the development of nanoscale materials for various scientific studies, including electron microscopy .

Case Study 1: Neodymium in Catalysis

Research has demonstrated that neodymium salts can significantly enhance reaction rates in organic synthesis. In one study, neodymium(III) sulfate was used to catalyze the formation of complex organic compounds under mild conditions, showcasing its effectiveness as a catalyst in organic chemistry .

Case Study 2: Glass Manufacturing Innovations

A recent innovation involved using neodymium(III) sulfate hydrate to develop a new type of glass that not only filters harmful UV rays but also provides enhanced durability against environmental factors. This application has implications for both consumer products and industrial uses .

Eigenschaften

IUPAC Name |

neodymium;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWPRFWCXUKBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Nd].[Nd] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Nd2O13S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.